Performone B

Description

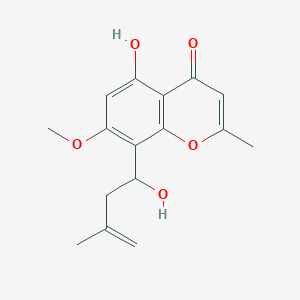

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H18O5 |

|---|---|

Poids moléculaire |

290.31 g/mol |

Nom IUPAC |

5-hydroxy-8-(1-hydroxy-3-methylbut-3-enyl)-7-methoxy-2-methylchromen-4-one |

InChI |

InChI=1S/C16H18O5/c1-8(2)5-10(17)15-13(20-4)7-12(19)14-11(18)6-9(3)21-16(14)15/h6-7,10,17,19H,1,5H2,2-4H3 |

Clé InChI |

NECCMSLPKRWTRS-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)OC)C(CC(=C)C)O |

Origine du produit |

United States |

Performone B Biosynthesis and Biogenesis

Identification and Characterization of Key Enzymes in Performone B Biogenesis

The specific enzymes directly responsible for catalyzing the formation of this compound have not been identified in the provided search results. The biosynthesis of plant secondary metabolites typically involves a range of enzymes, including those from the terpene synthase and cytochrome P450 families, as well as various transferases. acs.org Studies in Solanum lycopersicum have characterized enzymes involved in other metabolic pathways, such as those in carotenoid and flavonoid biosynthesis. nih.govmdpi.comnih.gov However, the enzymes specific to the this compound biosynthetic pathway require further investigation.

Genetic Determinants and Regulatory Mechanisms of this compound Production

The genetic determinants and regulatory mechanisms specifically controlling the production of this compound in its natural sources have not been described in the examined literature. The biosynthesis of secondary metabolites in plants is often tightly regulated at the transcriptional level by various transcription factors, including MYB, bHLH, and AP2/ERF proteins. nih.govplos.org These regulatory proteins can activate or repress the expression of genes encoding biosynthetic enzymes, thereby influencing the accumulation of specific compounds. While general insights into plant secondary metabolism regulation exist, the specific genes and regulatory networks governing this compound biosynthesis remain to be identified.

Chemoenzymatic and Biomimetic Approaches to this compound Assembly

There is no information in the provided search results regarding the application of chemoenzymatic or biomimetic approaches specifically for the synthesis of this compound. Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to construct complex molecules, while biomimetic synthesis aims to mimic proposed natural biosynthetic routes. These strategies have been successfully employed for the synthesis of various natural products. acs.org The potential for applying these methods to synthesize this compound exists, but specific research in this area was not found.

Despite the current gaps in the detailed understanding of this compound biosynthesis, ongoing research into plant secondary metabolism, particularly in Harrisonia perforata and Solanum lycopersicum, may shed more light on the pathways, enzymes, and genetic factors involved in the production of this chromone (B188151) in the future.

Ecological and Inter Organismal Functions of Performone B

Performone B as a Mediator of Intra-species Chemical Communication

The primary and most well-documented function of this compound is its role as a sex attractant in Lymantria dispar. The flightless female moths release plumes of (+)-disparlure to attract flying males for mating. The male gypsy moth possesses highly sensitive antennae, equipped with specialized olfactory receptor neurons that can detect minute concentrations of the pheromone in the air, allowing them to locate females from considerable distances.

The specificity of this chemical communication is underscored by the stereochemistry of this compound. While the (+)-enantiomer is a potent attractant for male gypsy moths, its antipode, (-)-disparlure, has been shown to be a behavioral antagonist. The presence of (-)-disparlure can inhibit the response of male gypsy moths to the attractive (+)-enantiomer. This enantiomeric specificity is critical for effective mate location and reproductive success. Research has demonstrated that female gypsy moths primarily produce the (+)-isomer of disparlure.

The high specificity and potency of this compound have been harnessed for pest management strategies. Synthetic (+)-disparlure is widely used in traps to monitor gypsy moth populations and in mating disruption programs. In mating disruption, a high concentration of synthetic pheromone is released into the environment, which confuses the male moths and prevents them from locating females, thereby reducing mating success and subsequent larval outbreaks.

| Feature | Description |

| Compound | This compound ((+)-disparlure) |

| Emitting Organism | Female Lymantria dispar (gypsy moth) |

| Receiving Organism | Male Lymantria dispar |

| Behavioral Response | Attraction, upwind flight, mating attempts |

| Antagonist | (-)-disparlure |

Inter-species Chemical Signaling and Ecological Interactions Involving this compound

The influence of this compound extends beyond the gypsy moth to mediate interactions with other species. A notable example is its role in the chemical communication of the nun moth, Lymantria monacha, a species that can be found in the same habitats as the gypsy moth in Europe. The nun moth also utilizes (+)-disparlure as its primary sex attractant. However, to avoid cross-attraction and hybridization with the gypsy moth, female nun moths have evolved to produce a pheromone blend that includes both (+)-disparlure and a significant amount of (-)-disparlure. As previously mentioned, (-)-disparlure inhibits the attraction of male gypsy moths. This serves as a reproductive isolating mechanism, ensuring that male gypsy moths are not drawn to female nun moths.

While many insect pheromones are known to be exploited by predators and parasitoids as kairomones to locate their hosts or prey, there is currently limited direct scientific evidence to suggest that this compound serves this function for the natural enemies of the gypsy moth. Numerous predators and parasitoids attack gypsy moths at various life stages, but their host-finding cues are not definitively linked to the adult sex pheromone.

| Interacting Species | Role of this compound (and related compounds) | Ecological Outcome |

| Lymantria dispar (gypsy moth) & Lymantria monacha (nun moth) | Both use (+)-disparlure as an attractant. L. monacha also produces (-)-disparlure. | Reproductive isolation; (-)-disparlure inhibits L. dispar male attraction. |

Evolutionary Aspects of this compound Biosynthesis and Reception Systems

The evolution of the specific chemical signal of this compound and the corresponding reception system in the gypsy moth is a fascinating example of coevolution. The biosynthesis of (+)-disparlure in the female gypsy moth is a multi-step process that begins with the amino acid valine. This is followed by chain elongation and the introduction of a double bond by a specific desaturase enzyme. The resulting alkene precursor is then transported to the pheromone gland, where it is converted into the final epoxide product, (+)-disparlure. The enzymes involved in this pathway, particularly the desaturases, are key to the production of the specific pheromone structure and are subject to evolutionary pressures.

Molecular Mechanisms of Performone B Action

Identification and Characterization of Performone B Receptors or Binding Proteins

The specific receptors or binding proteins that interact directly with this compound have not been identified or characterized in the provided search results. Research in molecular biology often involves the identification of receptor binding proteins as a crucial first step in understanding a compound's mechanism of action, utilizing techniques such as affinity chromatography or other binding assays. springernature.comresearchgate.netplos.orgnih.govresearchgate.net However, no such studies specifically for this compound were found.

This compound-Induced Signal Transduction Pathways in Target Biological Systems

Information regarding signal transduction pathways specifically activated or modulated by this compound is not available in the provided search results. Signal transduction pathways involve a series of molecular events triggered by a signal binding to a receptor, leading to intracellular responses. nih.govalbert.iopearson.comwikipedia.org Examples of well-studied pathways include those initiated by B cell receptors or modulated by compounds like glucocorticoids cellsignal.comashpublications.org, but the involvement of this compound in any such pathways is not described in the retrieved literature.

Modulation of Cellular Processes by this compound at the Subcellular Level

The precise modulation of cellular processes by this compound at the subcellular level is not detailed in the provided search results. Research on subcellular modulation often investigates effects on organelles, cytoskeletal organization, or specific metabolic pathways within the cell. mdpi.comacs.orgnih.govresearchgate.netbiorxiv.org While general mechanisms of modulating cellular processes at the subcellular level are discussed in the literature mdpi.comacs.orgnih.govresearchgate.netbiorxiv.org, specific findings related to this compound's influence on these processes are absent.

Structure-Activity Relationships (SAR) Governing this compound's Molecular Interactions

No specific studies detailing the Structure-Activity Relationships (SAR) for this compound are present in the provided search results. SAR studies aim to understand how modifications to a molecule's structure affect its biological activity and molecular interactions. researchgate.netslideshare.netcollaborativedrug.commdpi.comic.ac.uk This typically involves synthesizing or acquiring a series of related compounds and testing their activities to identify key structural features responsible for the observed effects. Without such studies specifically on this compound and its analogs, its SAR cannot be described based on the provided information.

Based on a comprehensive search of available scientific literature, there is no identified chemical compound with the name "this compound." As a result, information regarding its chemical synthesis, analog development, or any associated research findings is not available.

Therefore, it is not possible to generate an article based on the provided outline for the following sections:

Chemical Synthesis and Analog Development of Performone B

Advancements in Sustainable and Efficient Synthetic Routes for Performone B

Without any foundational data on the existence and structure of "this compound," a scientifically accurate and informative article that adheres to the user's specific instructions cannot be constructed. Further research and clarification on the identity of the compound would be necessary before such an article could be written.

Advanced Analytical Methodologies in Performone B Research

High-Resolution Mass Spectrometry and Metabolomics for Performone B Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique in the study of metabolites like this compound. HRMS provides accurate mass measurements, which are crucial for the confident identification of compounds. technologynetworks.comwaters.com This is particularly important in complex biological samples where numerous compounds are present, and distinguishing between isobaric compounds (those with the same nominal mass but different elemental compositions) is essential. nih.gov Instruments capable of very high resolution, up to 1,000,000, enhance confidence in compound identification by providing narrow peaks that facilitate discrimination even at disparate concentrations. technologynetworks.com

HRMS workflows in metabolomic profiling incorporate quality checks and internal controls to ensure the accuracy and reliability of measurements for both targeted and untargeted analysis. technologynetworks.com The high mass accuracy and resolution, combined with quality tandem mass spectrometry (MS/MS) data, increase the confidence in annotating significant features of interest. waters.com

Advanced Chromatographic Separations for this compound in Complex Biological Matrices

Chromatographic techniques are indispensable for separating this compound from the intricate mixtures found in biological matrices before detection and analysis. Advanced chromatographic strategies are crucial for efficient isolation and analysis, particularly for natural products like this compound found in plant extracts. scribd.comresearchgate.net

High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are widely used for their ability to separate a wide variety of compounds with high resolution, efficiency, and repeatability. researchgate.netmdpi.com UHPLC, with its smaller particle size columns, enables higher resolution separations in shorter analysis times, improving throughput and sensitivity. scribd.comresearchgate.netresearchgate.net

When dealing with complex biological samples, the integration of chromatography with mass spectrometry, such as LC-MS/MS, is highly effective. researchgate.netmdpi.com This combination leverages the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing high sensitivity and specificity for the analysis of compounds in matrices like blood, plasma, urine, and tissue samples. researchgate.net Advanced high-resolution chromatographic strategies, coupled with multi-detection systems, enhance selectivity and resolution, addressing challenges in isolating natural products from complex biological sources. scribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the structure, identity, concentration, and behavior of molecules. bruker.com For compounds like this compound, NMR is invaluable for structural elucidation and for studying conformational and dynamic aspects. bruker.comacs.orgnih.gov

NMR techniques can provide atomic-resolution structural information and reveal rich data regarding both conformational and interactional dynamics occurring over various timescales. bruker.comacs.org While NMR is a routine method for structural determination, it can also be used to study conformational changes and the dynamic behavior of molecules. nih.gov

For studying dynamics, various NMR methods are suitable, including those that probe exchange between conformers. cambridge.org Time-resolved NMR experiments can be conducted to study kinetics and conformational transitions. copernicus.org Although high-resolution structural determination by NMR in complex environments can be challenging due to signal overlap and sensitivity issues, advancements continue to improve these capabilities. acs.org

Spectroscopic and Imaging Techniques for Spatiotemporal Localization of this compound

Spectroscopic and imaging techniques can provide insights into the spatial distribution and temporal dynamics of compounds within biological systems. While general principles of spectroscopic imaging are well-established, specific applications to this compound would depend on its inherent properties and available detection methods.

Spectroscopic imaging techniques, such as those combining vibrational spectroscopy (infrared and Raman) with scanning probe microscopy, offer nanometer-scale spatial resolution and chemical contrast. nih.gov Techniques like tip-enhanced Raman scattering (TERS) and atomic force microscopy infrared (AFM-IR) can provide chemical-specific information with high spatial resolution. nih.gov

Magnetic Resonance Spectroscopic Imaging (MRSI) is another technique that allows for spatially mapping metabolite signals in vivo. nih.gov While often applied to more abundant endogenous metabolites, advancements in sensitivity and resolution could potentially extend its use to other compounds. nih.gov Techniques like spatiotemporal encoding (SPEN) in MRSI aim to derive chemical-shift images rapidly, which could be relevant for studying dynamic processes. weizmann.ac.il

The development of techniques capable of capturing 3D location dynamics and fluorescence spectral dynamics of biomolecules with enhanced spectral accuracy and high acquisition speed is an active area of research. biorxiv.org Such methods, while demonstrated for fluorescence, could potentially be extended or adapted for studying the spatiotemporal localization of this compound if it possesses suitable spectroscopic properties or can be appropriately labeled.

Computational and Theoretical Investigations of Performone B

Molecular Dynamics Simulations of Performone B-Receptor/Enzyme Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecular systems over time. mdpi.comnih.govresearchgate.net These simulations can provide insights into the interactions between a small molecule like this compound and its potential biological targets, such as receptors or enzymes. mdpi.comnih.govrsc.orgsamipubco.comacs.orgfrontiersin.orgmdpi.comfrontiersin.orgresearchgate.net By simulating the molecules in a dynamic environment, MD can reveal details about binding modes, conformational changes upon binding, the stability of ligand-protein complexes, and the role of solvent and ions in the interaction. mdpi.comnih.govresearchgate.netrsc.orgfrontiersin.orgmdpi.com

Although specific MD simulation studies involving this compound and its potential receptor or enzyme interactions were not identified in the conducted literature search, such studies would typically involve:

Setting up a simulation system containing this compound, the target protein, and a solvent environment (e.g., water). mdpi.comrsc.org

Applying force fields that describe the interactions between atoms. nih.gov

Running simulations for a sufficient duration to capture relevant dynamic events. rsc.orgchemmethod.com

Analyzing trajectories to determine binding poses, interaction energies, hydrogen bonds, hydrophobic interactions, and conformational fluctuations. mdpi.comrsc.orgsamipubco.commdpi.com

MD simulations can complement experimental data by providing a molecular-level view of interactions that are difficult to observe otherwise. nih.gov The absence of published MD studies specifically on this compound suggests an area for potential future research to understand its mechanism of action if a biological target is identified.

Quantum Chemical Calculations for Elucidating this compound Reactivity and Conformation

Quantum Chemical (QM) calculations, based on the principles of quantum mechanics, are essential for understanding the electronic structure, reactivity, and conformational preferences of molecules. frontiersin.orgopenreview.netarxiv.orgrsc.orgchemrxiv.orgaps.orgnih.govnih.govnih.govresearchgate.netacs.orgrsc.org These calculations can provide highly accurate information about molecular properties that are not easily accessible through experiments. frontiersin.orgopenreview.netarxiv.orgrsc.orgchemrxiv.orgaps.orgnih.govnih.govresearchgate.netacs.org

Specific QM calculation studies focused on this compound were not found in the conducted literature search. However, relevant QM studies on this compound could involve:

Geometry optimization to determine the most stable 3D structure (minimum energy conformation) of this compound. openreview.netarxiv.orgrsc.orgchemrxiv.orgnih.gov

Conformational analysis to explore different possible spatial arrangements of the molecule and their relative energies. openreview.netarxiv.orgrsc.orgchemrxiv.orgnih.gov

Calculation of electronic properties such as molecular orbitals (HOMO and LUMO), partial charges, and dipole moment, which are important for understanding reactivity and intermolecular interactions. frontiersin.orgrsc.orgnih.govresearchgate.netacs.org

Investigation of potential reaction mechanisms or reactive sites within the this compound structure. frontiersin.orgnih.gov

QM calculations, particularly using methods like Density Functional Theory (DFT), are valuable for gaining a deeper understanding of a molecule's intrinsic properties and how they might relate to its biological activity or metabolic fate. frontiersin.orgopenreview.netarxiv.orgrsc.orgaps.orgnih.govresearchgate.netacs.orgbiolscigroup.usmdpi.com

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Chemoinformatics involves the use of computational and informational techniques to handle and analyze chemical data. QSAR modeling is a chemoinformatics approach that aims to build predictive models correlating chemical structure with biological activity. nih.govbiolscigroup.usdrugdesign.orgnih.govneovarsity.orgbiorxiv.orgwikipedia.org QSAR models are built using a set of compounds with known structures and activities (analogs) to identify structural features or physicochemical properties (descriptors) that are important for the observed activity. nih.govbiolscigroup.usdrugdesign.orgnih.govneovarsity.orgbiorxiv.orgwikipedia.org

No specific QSAR studies focused on this compound or its analogs were identified in the conducted literature search. However, if a series of this compound analogs with measured biological activities were available, QSAR modeling could be applied to:

Calculate molecular descriptors for each analog, representing various structural, electronic, and physicochemical properties. nih.govdrugdesign.orgneovarsity.orgbiorxiv.org

Develop statistical models (e.g., using regression or classification techniques) that relate the descriptors to the biological activity. chemmethod.combiolscigroup.usdrugdesign.orgnih.govneovarsity.orgbiorxiv.org

Identify the key molecular features that contribute positively or negatively to the activity. nih.govbiolscigroup.usdrugdesign.orgneovarsity.orgbiorxiv.org

Predict the activity of new, untested this compound analogs. drugdesign.orgneovarsity.orgbiorxiv.org

QSAR studies can be valuable in rational design efforts to optimize the biological activity of compounds by suggesting modifications to the chemical structure. nih.govdrugdesign.orgneovarsity.org

In Silico Prediction and Analysis of this compound Biosynthetic Enzymes and Pathways

In silico methods are widely used to predict and analyze the enzymes and pathways involved in the biosynthesis of natural products. nih.govnih.govnih.govmdpi.comrsc.orgnih.govoup.complos.orgnih.gov These approaches leverage genomic, transcriptomic, and biochemical data to propose plausible biosynthetic routes and identify the genes and enzymes responsible for specific transformations. nih.govnih.govmdpi.comrsc.orgnih.govoup.complos.orgnih.gov

Specific in silico studies predicting the biosynthetic enzymes and pathways for this compound were not found in the conducted literature search. However, such investigations could involve:

Genome mining of organisms known to produce this compound (e.g., Harrisonia perforata, Solanum lycopersicum) to identify gene clusters potentially involved in its biosynthesis. nih.govneovarsity.orgnih.govplos.org

Bioinformatic analysis of identified genes to predict the function of encoded enzymes based on sequence homology and conserved domains. nih.govnih.govmdpi.comrsc.orgnih.govoup.complos.org

Reconstruction of the likely biosynthetic pathway based on the predicted enzyme functions and known biochemical reactions. nih.govoup.com

Comparison of gene clusters and pathways across different organisms producing similar chromone (B188151) structures.

In silico biosynthesis prediction is crucial for understanding how natural products are produced in organisms, which can have implications for metabolic engineering and synthetic biology efforts. nih.govnih.govoup.comnih.gov

Future Directions and Broader Academic Implications in Performone B Research

Emerging Research Frontiers in Performone B Chemical Biology

Chemical biology, a field at the intersection of chemistry and biology, utilizes chemical principles and tools to study biological systems frontiersin.orghfsp.org. Emerging frontiers in chemical biology include the exploration of novel molecular probes, the development of new synthetic methodologies for accessing complex natural products or their analogs, and the investigation of the interactions of small molecules with biological targets frontiersin.org. For this compound, future chemical biology research could focus on elucidating its precise molecular targets within biological systems, understanding its mechanism of action at a chemical level, and potentially synthesizing modified versions to study structure-activity relationships. This could involve techniques such as activity-based protein profiling or the design of fluorescent probes based on the this compound scaffold. The broader field is also seeing advancements in areas like bioinorganic and bioorganic chemistry, which could provide new avenues for studying how this compound interacts with metal ions or undergoes enzymatic transformations in biological contexts frontiersin.org.

Integration of this compound Studies with Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems by integrating data from various levels, such as genomics, proteomics, and metabolomics bioscipublisher.comresearchgate.netnih.gov. Integrating studies on this compound with systems biology approaches could provide a holistic view of its effects on an organism or a biological pathway. This could involve using multi-omics data to understand how this compound exposure affects gene expression, protein profiles, and metabolic pathways simultaneously bioscipublisher.comresearchgate.netnih.govfrontiersin.org. Such integrated approaches can reveal network-level perturbations caused by the compound and identify potential biomarkers or affected pathways that would not be apparent from studying individual components in isolation researchgate.netnih.govfrontiersin.org. Future research could utilize computational modeling and data integration techniques to build models that predict the system-wide impact of this compound nih.govfrontiersin.org.

Methodological Advancements Driving New Discoveries in this compound Research

Advancements in scientific methodologies are continuously opening new avenues for research in chemistry and biology researchgate.netmdpi.commdpi.comqualitative-research.netkmanpub.compnas.org. For this compound, future discoveries are likely to be driven by improvements in analytical techniques, spectroscopic methods, and computational tools. High-resolution mass spectrometry and advanced NMR techniques could enable more detailed structural characterization and the identification of metabolites or degradation products of this compound. acs.org Methodological advancements in areas like chromatography could improve the isolation and purification of this compound from its natural sources globaljournals.org. Furthermore, computational methods, including molecular dynamics simulations and advanced docking studies, could provide insights into the binding interactions of this compound with potential biological targets acs.org. The application of machine learning and big data analytics, as seen in other fields, could also aid in predicting this compound's properties or identifying potential biological activities based on its structure bioscipublisher.comkmanpub.comoup.com.

Ethical and Societal Considerations in Chemical Ecology and Natural Product Research Pertaining to this compound

Research into natural products like this compound exists within the broader context of chemical ecology and natural product discovery, which involves various ethical and societal considerations researchgate.netnih.govtandfonline.com. As this compound is found in nature, research into its sourcing, potential large-scale production, and applications must consider sustainability and the impact on the environment and biodiversity researchgate.netnih.gov. Ethical considerations also arise regarding access to and benefit-sharing from genetic resources, particularly if this compound is isolated from organisms in other countries researchgate.net. The development and application of natural products also bring societal implications, including ensuring equitable access to potential benefits and considering the responsible communication of research findings to the public researchgate.netnih.gov. Future research should ideally incorporate principles of green chemistry to minimize the environmental footprint of isolation and synthesis processes nih.gov. Adherence to ethical norms in research, including data integrity and transparency, is crucial for building public trust and ensuring responsible scientific progress nih.gov.

Q & A

Q. How can conflicting in vitro vs. in vivo toxicity results for this compound be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.